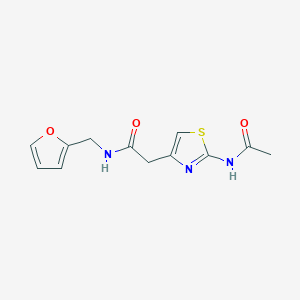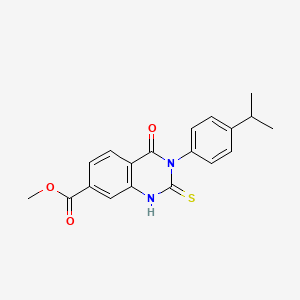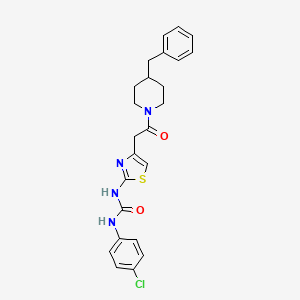
2-(2-acetamidothiazol-4-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features both thiazole and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves the formation of the thiazole ring followed by the introduction of the furan moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2-AMINOTHIAZOL-4-YL)ACETIC ACID: This compound shares the thiazole ring but lacks the furan moiety.
(2-MERCAPTO-1,3-THIAZOL-4-YL)ACETIC ACID: This compound also features the thiazole ring but has different functional groups.
Uniqueness
2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its combination of thiazole and furan rings, which may confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C12H13N3O3S |
|---|---|
Molecular Weight |
279.32 g/mol |
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C12H13N3O3S/c1-8(16)14-12-15-9(7-19-12)5-11(17)13-6-10-3-2-4-18-10/h2-4,7H,5-6H2,1H3,(H,13,17)(H,14,15,16) |
InChI Key |
ATUOTBULFJINTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-(2,5-dimethylphenyl)-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11278897.png)
![1-phenyl-4-(2,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11278905.png)



![N-[(2H-1,3-Benzodioxol-5-YL)methyl]-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11278922.png)
![N-(3-methoxyphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11278933.png)
![N-{2-[3-({[(3,5-Dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11278953.png)
![2-[(3-methoxybenzyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B11278955.png)
![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)cyclopentanecarboxamide](/img/structure/B11278958.png)
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-propylacetamide](/img/structure/B11278965.png)
![5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11278985.png)
![2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol](/img/structure/B11278986.png)
![5-amino-N-(2,5-dimethoxyphenyl)-1-(2-{[3-(methylsulfanyl)phenyl]amino}-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11278993.png)
